

Synthesis of phenylacetic acid from benzyl chloride and sodium cyanide.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl chloride

Cat. No.: B120561

[Get Quote](#)

Application Notes and Protocols for the Synthesis of Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, including penicillins, as well as in the fragrance and agrochemical industries. This document provides a detailed protocol for the two-step synthesis of phenylacetic acid from **benzyl chloride** and sodium cyanide. The first step involves the nucleophilic substitution of chloride in **benzyl chloride** by the cyanide ion to form benzyl cyanide (phenylacetonitrile). The subsequent step is the acid-catalyzed hydrolysis of the nitrile group of benzyl cyanide to yield phenylacetic acid.

Safety Precautions:

Extreme caution must be exercised when handling sodium cyanide and **benzyl chloride**.

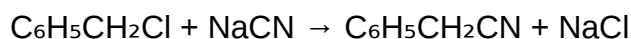
- Sodium Cyanide (NaCN): Highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2] It reacts with acids to produce highly toxic hydrogen cyanide gas.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[1] An emergency cyanide antidote kit should be readily available.

- **Benzyl Chloride** ($\text{C}_6\text{H}_5\text{CH}_2\text{Cl}$): A lachrymator, corrosive, and a suspected carcinogen.^{[3][4]} It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause severe skin and eye irritation.^{[3][4]} Work must be conducted in a fume hood with appropriate PPE.
- **Sulfuric Acid** (H_2SO_4): Highly corrosive and can cause severe burns. Handle with extreme care, wearing appropriate PPE.

Part 1: Synthesis of Benzyl Cyanide from Benzyl Chloride and Sodium Cyanide

This procedure follows the well-established Kolbe nitrile synthesis.^[5]

Reaction Scheme:



Experimental Protocol:

A detailed protocol for the synthesis of benzyl cyanide is adapted from Organic Syntheses.^[6]^[7]

Materials and Equipment:

- 5-liter round-bottom flask
- Reflux condenser
- Separatory funnel
- Mechanical stirrer
- Heating mantle or steam bath
- Filtration apparatus (Büchner funnel)
- Distillation apparatus (Claisen flask, condenser, receiving flask)
- Vacuum source

Reagents:

- Sodium cyanide (NaCN), powdered, 96-98% pure: 500 g (10 moles)
- **Benzyl chloride** (C₆H₅CH₂Cl): 1 kg (8 moles)
- 95% Ethanol: 1 kg
- Water: 450 mL

Procedure:

- **Reaction Setup:** In a 5-liter round-bottom flask equipped with a reflux condenser and a separatory funnel, combine 500 g of powdered sodium cyanide and 450 mL of water.[\[6\]](#)[\[7\]](#)
- **Dissolution of Sodium Cyanide:** Gently warm the mixture on a water bath to dissolve the sodium cyanide.[\[6\]](#)[\[7\]](#)
- **Addition of Benzyl Chloride:** In the separatory funnel, prepare a mixture of 1 kg of **benzyl chloride** and 1 kg of 95% ethanol. Add this solution to the sodium cyanide mixture over a period of 30-45 minutes.[\[6\]](#)[\[7\]](#)
- **Reflux:** Heat the reaction mixture under reflux using a steam bath for four hours.[\[6\]](#)[\[7\]](#)
- **Workup - Filtration:** After cooling, filter the mixture with suction to remove the precipitated sodium chloride. Wash the salt with a small amount of ethanol to recover any entrained product.[\[7\]](#)
- **Workup - Distillation of Ethanol:** Transfer the filtrate to a distillation apparatus and distill off the ethanol on a steam bath.[\[7\]](#)
- **Workup - Separation and Purification:** Cool the remaining liquid and separate the layer of crude benzyl cyanide. Purify the crude product by vacuum distillation, collecting the fraction boiling at 115-120°C at 10 mmHg.[\[7\]](#) The yield is typically 740-830 g (80-90%).[\[7\]](#)

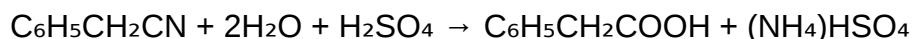
Quantitative Data Summary:

Parameter	Value	Reference
Reactants		
Sodium Cyanide	500 g (10 moles)	[6][7]
Benzyl Chloride	1 kg (8 moles)	[6][7]
Solvent		
95% Ethanol	1 kg	[6][7]
Water	450 mL	[6][7]
Reaction Conditions		
Addition Time	30-45 minutes	[6][7]
Reflux Time	4 hours	[6][7]
Product		
Boiling Point	115-120°C @ 10 mmHg	[7]
Yield	740-830 g (80-90%)	[7]

Part 2: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid

The hydrolysis of the nitrile is effectively carried out using dilute sulfuric acid.[8][9]

Reaction Scheme:



Experimental Protocol:

This protocol is adapted from a procedure found in Organic Syntheses.[8]

Materials and Equipment:

- 5-liter round-bottom flask

- Mechanical stirrer
- Reflux condenser
- Large beaker (for precipitation)
- Filtration apparatus (Büchner funnel)
- Distillation apparatus (Claisen flask)
- Vacuum source

Reagents:

- Benzyl cyanide ($\text{C}_6\text{H}_5\text{CH}_2\text{CN}$): 700 g (6 moles)
- Commercial Sulfuric Acid (H_2SO_4): 840 mL
- Water: 1150 mL for reaction, 2 L for precipitation

Procedure:

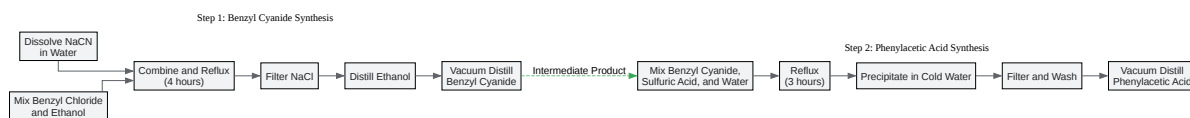
- **Reaction Setup:** In a 5-liter round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine 1150 mL of water, 840 mL of commercial sulfuric acid, and 700 g of benzyl cyanide.[8]
- **Reflux:** Heat the mixture under reflux with stirring for three hours.[8]
- **Precipitation:** Cool the reaction mixture slightly and pour it into 2 liters of cold water while stirring to prevent the formation of a solid cake.[8]
- **Filtration and Washing:** Filter the precipitated crude phenylacetic acid. Melt the crude product under hot water and wash by decantation several times.[8]
- **Purification:** Transfer the molten phenylacetic acid to a Claisen flask and purify by vacuum distillation. Collect the fraction boiling at 176-189°C at 50 mmHg.[8] The product will solidify upon cooling. The yield is approximately 630 g (77.5%), with the potential for an overall yield of at least 80% with recovery from intermediate fractions.[8]

Quantitative Data Summary:

Parameter	Value	Reference
Reactants		
Benzyl Cyanide	700 g (6 moles)	[8]
Sulfuric Acid	840 mL	[8]
Water	1150 mL	[8]
Reaction Conditions		
Reflux Time	3 hours	[8]
Product		
Boiling Point	176-189°C @ 50 mmHg	[8]
Melting Point	76-76.5°C	[8]
Yield	~630 g (77.5-80%)	[8]

Visualizations

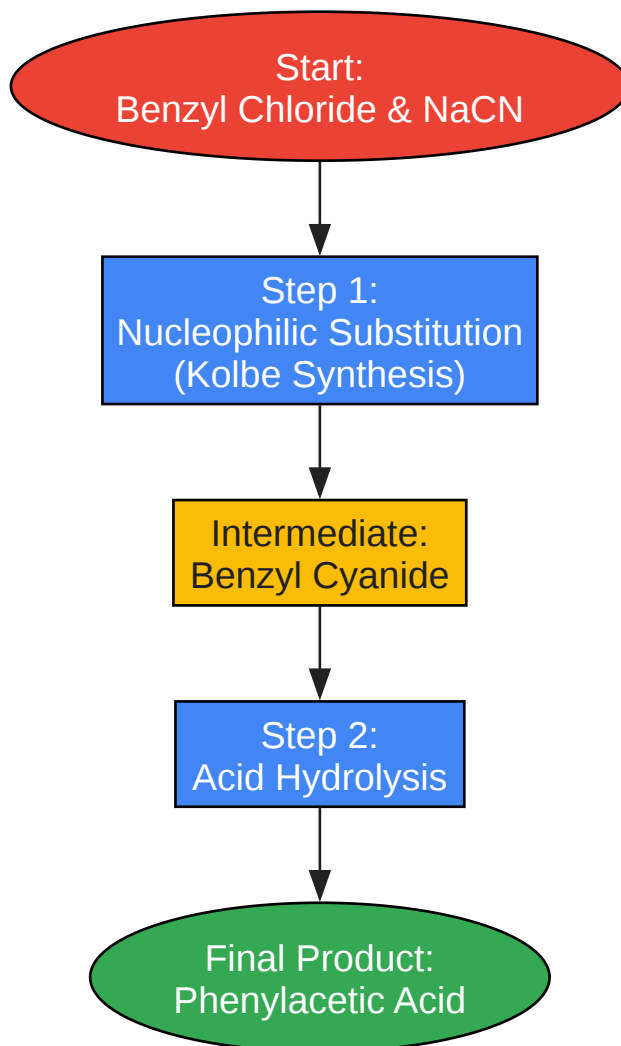
Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the two-step synthesis of phenylacetic acid.

Logical Relationship of Reaction Steps



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taekwang.co.kr [taekwang.co.kr]
- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. westliberty.edu [westliberty.edu]
- 4. utsi.edu [utsi.edu]
- 5. Benzyl cyanide - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of Benzyl Cyanide [designer-drug.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scribd.com [scribd.com]
- To cite this document: BenchChem. [Synthesis of phenylacetic acid from benzyl chloride and sodium cyanide.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120561#synthesis-of-phenylacetic-acid-from-benzyl-chloride-and-sodium-cyanide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com